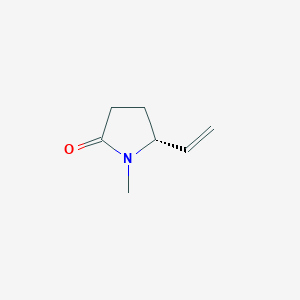
MOPS hemisodium salt
Overview
Description
Mechanism of Action
Target of Action
MOPS hemisodium salt, also known as 3-(N-Morpholino)propanesulfonic acid hemisodium salt or 4-Morpholinepropanesulfonic acid hemisodium salt , is primarily used as a zwitterionic buffer . Its main target is the pH of the solution it is added to. It helps maintain a stable pH, particularly in the range of 6.5-7.9 , which is crucial for various biological and chemical reactions.
Mode of Action
As a buffering agent, this compound can absorb excess hydrogen or hydroxide ions . This helps prevent drastic changes in the pH of the solution, thereby ensuring the optimal environment for biochemical reactions. Its pKa value is 7.2 at 25°C , making it effective in the physiological pH range.
Pharmacokinetics
Its solubility in water (05 g/mL ) is an important property as it allows for easy distribution in aqueous solutions.
Biochemical Analysis
Biochemical Properties
MOPS hemisodium salt plays a crucial role in biochemical reactions. Its primary function is to maintain a stable pH environment by resisting changes in acidity or alkalinity when acids or bases are added . This property makes this compound particularly valuable in maintaining optimal conditions for enzymatic reactions, cell culture, and protein studies .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its buffering capacity. By maintaining a stable pH, this compound helps to preserve the integrity and functionality of cells, including their signaling pathways, gene expression, and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by resisting changes in acidity or alkalinity when acids or bases are added . This buffering action helps to maintain a stable pH environment, which is critical for many biological processes, including enzymatic reactions and protein stability .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability. It resists degradation over time, making it a reliable choice for long-term experiments
Metabolic Pathways
This compound is not typically involved in metabolic pathways as it is a buffering agent used to maintain pH stability. It does not interact with enzymes or cofactors in metabolic pathways .
Subcellular Localization
This compound, as a buffering agent, does not have a specific subcellular localization. It is used in the external environment of cells to maintain pH stability and does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
MOPS hemisodium salt is synthesized through the reaction of morpholine with 1,3-propanesultone. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure high yield and purity. The product is then neutralized with sodium hydroxide to form the hemisodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
MOPS hemisodium salt primarily undergoes acid-base reactions due to its buffering properties. It resists changes in pH when acids or bases are added, making it an effective buffering agent .
Common Reagents and Conditions
The compound is stable under a wide range of conditions, including varying temperatures and pH levels. It is commonly used in aqueous solutions, where it maintains its buffering capacity .
Major Products Formed
The primary product formed from the reactions involving this compound is the buffered solution itself, which maintains a stable pH environment. No significant by-products are typically formed under standard conditions .
Scientific Research Applications
MOPS hemisodium salt is widely used in scientific research due to its buffering properties. Some of its applications include:
Chemistry: Used in various chemical reactions where pH control is crucial.
Biology: Commonly used in cell culture media and other biological assays to maintain a stable pH.
Medicine: Employed in pharmaceutical formulations to ensure the stability of active ingredients.
Industry: Used in the production of various biochemical products and processes
Comparison with Similar Compounds
MOPS hemisodium salt is often compared with other buffering agents such as:
HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid): Known for its buffering capacity in the physiological pH range.
MES (2-(N-Morpholino)ethanesulfonic acid): Another buffering agent with a similar structure but different pH range.
PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)): Used in similar applications but with a different pH buffering range
This compound is unique due to its specific pH range and stability, making it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
sodium;3-morpholin-4-ylpropane-1-sulfonate;3-morpholin-4-ylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H15NO4S.Na/c2*9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h2*1-7H2,(H,9,10,11);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCWZKQPQOVIDT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCS(=O)(=O)O.C1COCCN1CCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N2NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635733 | |
| Record name | Sodium 3-(morpholin-4-yl)propane-1-sulfonate--3-(morpholin-4-yl)propane-1-sulfonic acid (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117961-20-3 | |
| Record name | Sodium 3-(morpholin-4-yl)propane-1-sulfonate--3-(morpholin-4-yl)propane-1-sulfonic acid (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)










